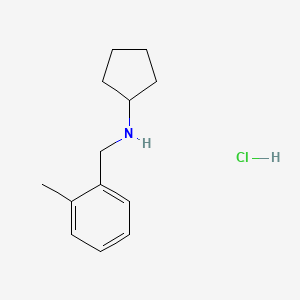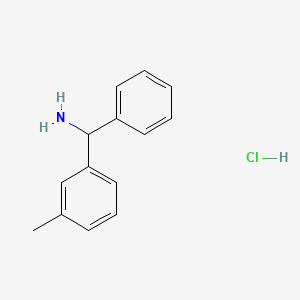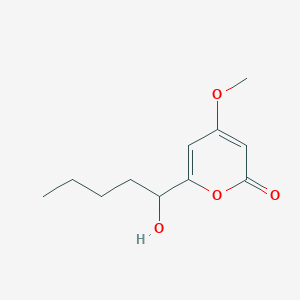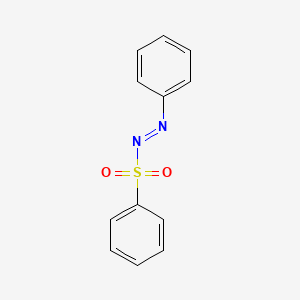
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester
Overview
Description
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester is a chemical compound with the formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC Standard InChI is InChI=1S/C10H12O3/c1-12-9-5-3-4-8(6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 .
Physical And Chemical Properties Analysis
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester has a molecular weight of 180.2005 . More detailed physical and chemical properties could not be found in the web search results.Scientific Research Applications
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts is a notable application, aiming to solve problems in the chemical industry such as resource saving, waste minimization, and improving environmental and economic efficiency. High yields and selectivities to linear structured products are achieved under mild conditions, primarily using homogeneous palladium-diphosphine catalysts. This method opens up opportunities for new industrial processes aimed at obtaining advanced chemical products, especially polymers (Sevostyanova & Batashev, 2023).
Environmental Fate and Behavior of Parabens
The environmental fate and behavior of parabens, which are esters of para-hydroxybenzoic acid, have been extensively reviewed. Despite treatments that eliminate them well from wastewater, parabens are ubiquitous in surface water and sediments due to the continuous introduction into the environment from paraben-based product consumption. The presence of methylparaben and propylparaben in various environments reflects their common use in consumer products. The study calls for further investigations into the toxicity of chlorinated by-products of parabens, which are more stable and persistent than their parent compounds (Haman et al., 2015).
Methanolysis of Fats and Oils
A review of literature on the development of rapid procedures for the methanolysis of fats and oils for the preparation of fatty acid methyl esters is noteworthy. A rapid and reliable procedure, utilizing the best features of literature methods, was developed to give excellent quantitative results. This method is faster and simpler than existing international procedures, indicating significant potential for industrial application in the analysis of fatty acid methyl esters (Bannon et al., 1982).
Biotechnological Routes Based on Lactic Acid
The production of lactic acid from biomass and its use in the synthesis of biodegradable polymers and as a feedstock for green chemistry showcases another application. Lactic acid can be transformed into valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via chemical and biotechnological routes. This review emphasizes the potential of biotechnological processes for the production of lactic acid derivatives to replace chemical routes in the future due to their "greener" properties (Gao, Ma, & Xu, 2011).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan into biopolymer ethers and esters with specific properties offers a promising path for new applications. This mini-review discusses the synthesis of novel xylan esters under various conditions and their potential use in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents. The advanced analytical techniques used in these studies highlight the significant application potential of xylan derivatives in various fields (Petzold-Welcke et al., 2014).
properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(12)7-8-4-3-5-9(6-8)11(13)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJVSCYQGXVUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)







![3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol](/img/structure/B3143532.png)
![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)

